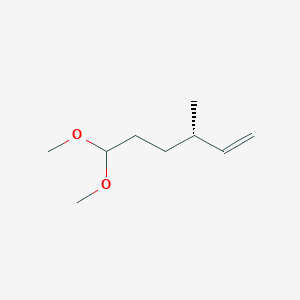![molecular formula C6H9NO4 B12587405 (1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid CAS No. 639470-83-0](/img/structure/B12587405.png)
(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[321]octane-7-carboxylic acid is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method allows for the formation of the bicyclic framework with high stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of chiral catalysts and reagents can ensure the enantioselectivity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s bicyclic framework is of interest in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a potential candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for the development of new drugs.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its bicyclic structure can impart rigidity and stability to polymers and other materials, making it useful in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of (1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atoms present in (1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid.
8-Azabicyclo[3.2.1]octane: Another similar compound, which is the central core of tropane alkaloids.
Uniqueness
The presence of both oxygen and nitrogen atoms in the bicyclic framework of this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
639470-83-0 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(1S,5S,7S)-6,8-dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-6(9)5-3-1-7-2-4(10-3)11-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m0/s1 |
Clé InChI |
NTAHOXKMFKBSHB-YUPRTTJUSA-N |
SMILES isomérique |
C1[C@H]2[C@H](O[C@H](O2)CN1)C(=O)O |
SMILES canonique |
C1C2C(OC(O2)CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


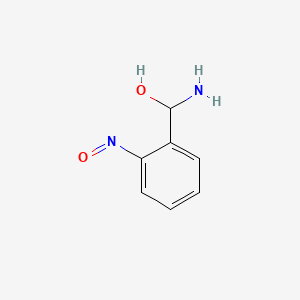
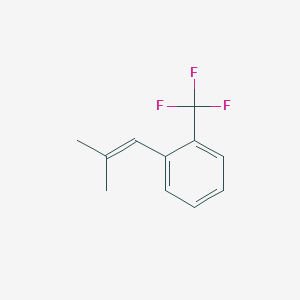
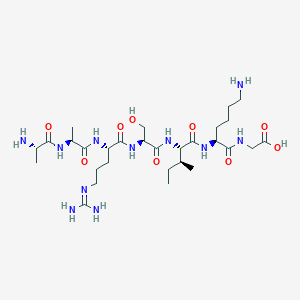
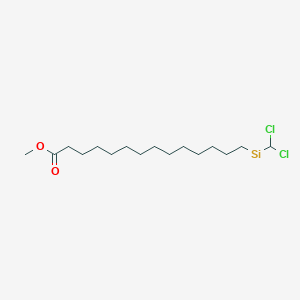
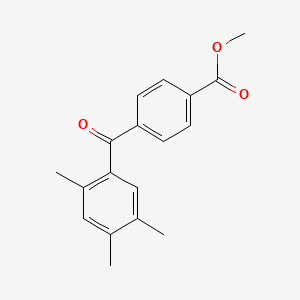
![Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-](/img/structure/B12587350.png)
![N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12587358.png)
![1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12587363.png)
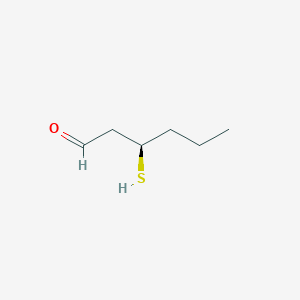
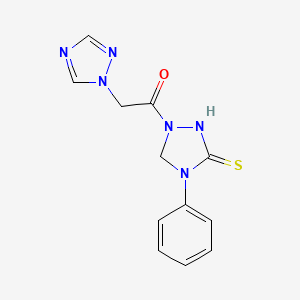
![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
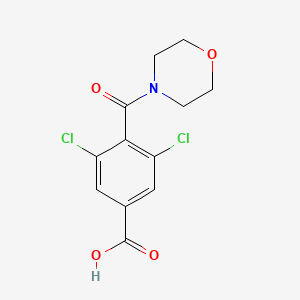
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
